4-Fluoro-2-(3-methoxyphenyl)benzoic acid
Description
4-Fluoro-2-(3-methoxyphenyl)benzoic acid (CAS: 1143461-60-2) is a fluorinated benzoic acid derivative featuring a 3-methoxyphenyl substituent at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the fluorine atom and methoxy group. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group can influence hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
4-fluoro-2-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWLULBWCLHGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681170 | |
| Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179885-80-3 | |
| Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-2-(3-methoxyphenyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Alcohols: Used in esterification reactions.
Reducing Agents: Such as LiAlH4 for reduction reactions.
Major Products Formed
Esters: Formed from esterification reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
4-Fluoro-2-(3-methoxyphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Used in the development of advanced materials with specific electronic properties.
Biochemistry: Employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, while the methoxy group can influence its electronic properties. These interactions can affect various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 4-Fluoro-2-(3-methoxyphenyl)benzoic acid | 1143461-60-2 | -F (4), -C₆H₄-3-OCH₃ (2) | 260.23 | Not reported | High lipophilicity, electron-rich ring |
| 4-Fluoro-2-(phenylamino)benzoic acid | 365-54-8 | -F (4), -NH-C₆H₅ (2) | 231.22 | 217–220 (decomp.) | Intramolecular N-H···O hydrogen bonds |
| 2-((2-Fluorophenyl)amino)benzoic acid | 54-58-0 | -F (2, on phenylamino group) | 235.21 | 180–182 | Planar structure, weak acidity |
| 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid | 952680-24-9 | -F (4), -pyrrolidinyl (2) | 209.22 | Not reported | Basic nitrogen, enhanced solubility |
| 4-Fluoro-2-(4-formylphenyl)benzoic acid | 1261921-54-3 | -F (4), -C₆H₄-4-CHO (2) | 244.22 | Not reported | Aldehyde functionality for conjugation |
Key Observations :
- Lipophilicity: The methoxy group in this compound increases lipophilicity compared to amino-substituted analogs (e.g., 365-54-8), which may enhance membrane permeability but reduce aqueous solubility .
- Acidity: Electron-donating groups like -OCH₃ decrease the acidity of the benzoic acid proton compared to electron-withdrawing groups (e.g., -NO₂), as seen in the higher pKa of methoxy derivatives .
- Crystal Packing : Compounds with hydrogen-bonding substituents (e.g., -NH in 365-54-8) form intramolecular or dimeric interactions, while methoxy-substituted analogs rely on weaker van der Waals forces .
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